1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one
CAS No.: 920228-36-0
Cat. No.: VC7330671
Molecular Formula: C23H28ClN7O
Molecular Weight: 453.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920228-36-0 |
|---|---|
| Molecular Formula | C23H28ClN7O |
| Molecular Weight | 453.98 |
| IUPAC Name | 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one |
| Standard InChI | InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2 |
| Standard InChI Key | OHHWYWDERXQYBA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Introduction
The compound 1-(4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one is a complex organic molecule featuring a triazolopyrimidine core linked to a piperazine ring and further modified with a cyclohexyl group. This compound is part of a broader class of molecules that have been explored for their potential biological activities, including pharmaceutical applications.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyrimidine core, attachment of the piperazine ring, and incorporation of the cyclohexyl group. Common methods might involve nucleophilic substitution reactions and cycloaddition reactions.
Potential Biological Activities
Compounds with similar structures have been investigated for various biological activities, including:
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Antimicrobial Activity: The triazolopyrimidine core has been associated with antimicrobial properties in some studies.
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Anticancer Activity: The presence of a piperazine ring and a hydrophobic group like cyclohexyl may enhance interactions with cellular targets relevant to cancer therapy.
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Neurological Effects: Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential neurological applications.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Activity |
|---|---|---|---|
| 1-(4-(3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone | CHClNO | 479.9 | Antimicrobial, Anticancer |
| 1-(4-(3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | CHClNO | 385.8 | Antimicrobial |
| 1-(4-(3-(4-chlorophenyl)-3H-123triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one | CHClNO | Approximately 543 | Potential Anticancer, Neurological Effects |
This table highlights the structural diversity and potential applications of compounds with similar triazolopyrimidine cores. Further research is necessary to explore the specific biological activities of 1-(4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one.
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